tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
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Overview
Description
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated amino acid derivative. This compound is notable for its unique structural features, which include a tert-butyl group and a fluorine atom attached to a pyrrolidine ring. These structural elements confer distinct chemical and physical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another method involves the Mitsunobu reaction with perfluoro-tert-butanol, which incorporates the perfluoro-tert-butyl group .
Chemical Reactions Analysis
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include tert-butyl hydroperoxide and perfluoro-tert-butanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential in drug design and development due to its unique properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with molecular targets through its fluorine atom and tert-butyl group. These interactions can affect the conformation and stability of peptides and proteins, influencing their biological activity . The compound’s hydrophobicity and electronegativity play crucial roles in its mechanism of action.
Comparison with Similar Compounds
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate can be compared with other fluorinated amino acids, such as:
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline: These compounds also contain a perfluoro-tert-butyl group and exhibit distinct conformational preferences.
tert-Butyl (2S,4R)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate: This compound has a trifluoromethyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H16FNO2 |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
JMORIDAQGDQESW-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origin of Product |
United States |
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